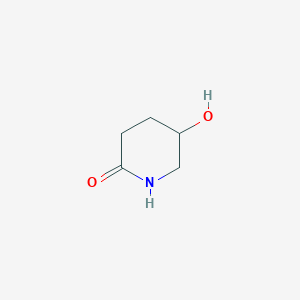

5-Hydroxypiperidin-2-one

概要

説明

Ro 21-9738 は、ドキフルリジンとしても知られており、5-フルオロウリジンと構造的に類似したピリミジン 5’-デオキシリボヌクレオシドです。これは、抗腫瘍剤である 5-フルオロウラシルの経口プロドラッグであり、腸壁におけるジヒドロピリミジンデヒドロゲナーゼによる 5-フルオロウラシルの急速な分解を回避するように設計されています。 Ro 21-9738 は、ピリミジンヌクレオシドホスホリラーゼの存在下で 5-フルオロウラシルに変換されます .

準備方法

Ro 21-9738 は、いくつかの方法で合成することができます。一般的な合成経路の1つは、5-フルオロウリジンと2,2-ジメトキシプロパンを、p-トルエンスルホン酸の存在下で反応させて、2’,3’-イソプロピリデン-5-フルオロウリジンを形成させることを含みます。 この中間体は、次いでトリフェニルホスファイトメチオイオダイドで処理して、Ro 21-9738 を得ます . 工業生産方法では、通常、同様の合成経路が使用されますが、高収率と純度を確保するために、大規模生産に最適化されています。

化学反応の分析

Ro 21-9738 は、次のようなさまざまな化学反応を起こします。

酸化: 5-フルオロウラシルを形成するように酸化される可能性があります。

還元: 5-フルオロ-5’-デオキシウリジンを形成するように還元される可能性があります。

置換: 求核置換反応を起こす可能性があります。

これらの反応に使用される一般的な試薬や条件には、5-フルオロウラシルへの変換のためのピリミジンヌクレオシドホスホリラーゼ、およびその他の変換のためのさまざまな酸化剤と還元剤があります。 これらの反応から生成される主な生成物は、一般的に 5-フルオロウラシルとその誘導体です .

科学研究への応用

Ro 21-9738 は、幅広い科学研究への応用を持っています。

科学的研究の応用

Ro 21-9738 has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various fluorinated nucleosides.

Biology: It is used to study the mechanisms of nucleoside metabolism and the effects of fluorinated nucleosides on cellular processes.

Medicine: Ro 21-9738 is primarily used in cancer research as an antineoplastic agent. .

作用機序

Ro 21-9738 は、ピリミジンヌクレオシドホスホリラーゼの存在下で 5-フルオロウラシルに変換されることで、その効果を発揮します。5-フルオロウラシルは、DNA 合成に不可欠な酵素であるチミジル酸シンターゼを阻害します。この阻害により、DNA 複製と細胞分裂が阻害され、最終的に細胞死につながります。 関与する分子標的と経路には、チミジル酸シンターゼと DNA 合成経路が含まれます .

類似化合物との比較

Ro 21-9738 は、次のようないくつかのフッ素化ヌクレオシドと類似しています。

5-フルオロウラシル: Ro 21-9738 の活性型で、抗腫瘍剤として使用されます。

5-フルオロウリジン: 類似の抗腫瘍作用を持つフッ素化ヌクレオシドです。

5-フルオロ-2’-デオキシウリジン: がん研究で使用される別のフッ素化ヌクレオシドです。

Ro 21-9738 は、腸壁における急速な分解を回避することで、5-フルオロウラシルのバイオアベイラビリティと有効性を向上させるように設計された経口プロドラッグである点がユニークです .

生物活性

5-Hydroxypiperidin-2-one, also known as (S)-5-hydroxypiperidin-2-one, is a chiral cyclic amide that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound, with the molecular formula C₅H₉NO₂ and a molecular weight of approximately 115.13 g/mol, exhibits significant pharmacological properties that are being explored in various fields, including medicine and organic synthesis.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 5-position of the piperidine ring, contributing to its unique chemical properties. The compound exists in two enantiomeric forms: (R)-5-hydroxypiperidin-2-one and (S)-5-hydroxypiperidin-2-one, which may exhibit distinct biological activities. The structural features of this compound allow it to interact with various biological targets, influencing its pharmacological potential.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Hydroxy-5-methylpiperidin-2-one | Methyl group at position 5 | Enhanced lipophilicity affecting bioactivity |

| 3-Amino-5-hydroxypiperidin-2-one | Amino group at position 3 | Potential for enhanced interaction with receptors |

| (S)-4-Hydroxypyrrolidine-2-one | Pyrrolidine ring structure | Different ring system may alter biological activity |

| N-(2-Hydroxyethyl)dodecanamide | Hydroxyethyl substitution | Different functional profile affecting solubility |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl group facilitates hydrogen bonding with target molecules, which can modulate enzyme activity and receptor interactions. For instance, it has been shown to act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this structure have demonstrated efficacy against various cancer cell lines, including MCF-7 (breast cancer) and KB (oral cancer) cells. Research indicates that these compounds can induce apoptosis and disrupt cell cycle progression in cancer cells, providing a promising avenue for developing new cancer therapies.

Case Study: Antitumoral Effects

A study focused on highly functionalized 5-hydroxy-2H-pyrrol-2-ones revealed their antitumoral effects through a cytostatic mechanism. These compounds inhibited estrogen receptor (ER)-mediated transcription in breast cancer cells without affecting androgen or glucocorticoid receptor activities. Notably, one compound demonstrated rapid non-competitive inhibition of ERα functionality in uterine tissues, suggesting a dual therapeutic approach for ER-positive breast cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Some derivatives have been effective against multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus. The mechanism behind this activity may involve dual inhibition of bacterial topoisomerases, which are essential for bacterial DNA replication .

Central Nervous System Activity

The structural similarity of this compound to known psychoactive compounds suggests its potential role in developing drugs targeting the central nervous system (CNS). Preliminary studies indicate that this compound may exhibit antidepressant effects and could be explored further for treating mood disorders.

特性

IUPAC Name |

5-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRZVNYVEZZOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463978 | |

| Record name | 5-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19365-07-2 | |

| Record name | 5-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxypiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Several synthetic approaches have been explored, each offering unique advantages:

- Azidolysis of Epoxide Esters: This method, highlighted in one study, provides racemic (5R,6R)-6-(3-(tert-Butyldimethylsilyloxy)prop-1-ynyl)-5-hydroxypiperidin-2-one through a multi-step process involving a Sonogashira coupling and an azidolysis reaction. []

- Rearrangement of Aziridines: Treating specific aziridine derivatives (2-(2-cyanoethyl)aziridines) with a nitrile hydratase or under microwave irradiation leads to the formation of 5-hydroxypiperidin-2-ones. []

- Asymmetric Synthesis: An enantioselective approach utilizes a copper(I)-catalyzed Henry reaction with a chiral bisoxazolidine ligand. This method provides access to enantiomerically enriched (S)-5-hydroxypiperidin-2-one with high enantiomeric excess. []

- Vinylogous Mannich Reactions: Asymmetric vinylogous Mannich reactions using substituted furans as starting materials provide an alternative route to access various 5-hydroxypiperidin-2-one derivatives. []

- Biocatalytic Approaches: Employing (S)-hydroxynitrile lyase (HNL) for cyanohydrin formation followed by a controlled hydrogenation step allows for the synthesis of this compound, showcasing the potential of biocatalysis in its preparation. []

A: Yes, a mild and metal-free method utilizes a combination of triflic anhydride (Tf2O) for amide activation and tris(pentafluorophenyl)borane (B(C6F5)3) catalysis for hydrosilylation with 1,1,3,3-tetramethyldisiloxane (TMDS). This method facilitates the one-pot reduction of secondary amides, including those structurally similar to this compound, into corresponding amines. Notably, this approach exhibits broad substrate scope, good functional group tolerance, and excellent chemoselectivity, making it a valuable tool in organic synthesis. []

A: Crystallographic studies on highly substituted imidazolinones incorporating the this compound framework provide valuable insights into their three-dimensional structures and intermolecular interactions. This information is crucial for understanding structure-activity relationships, which can guide the design and optimization of new compounds with potentially improved pharmacological properties. []

A: The stereochemistry of this compound derivatives significantly affects their biological activity. Different stereoisomers can exhibit varying interactions with biological targets, leading to differences in potency, selectivity, and pharmacological effects. Therefore, developing stereoselective synthetic methods is crucial for accessing specific isomers with desired biological properties. For instance, asymmetric vinylogous Mannich reactions allow for the synthesis of enantiomerically enriched 5-aminoalkylbutenolides, which can be further transformed into substituted 5-hydroxypiperidin-2-ones with defined stereochemistry. [] Similarly, the use of chiral ligands in copper(I)-catalyzed Henry reactions provides control over the stereochemical outcome, allowing for the synthesis of enantioenriched this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。